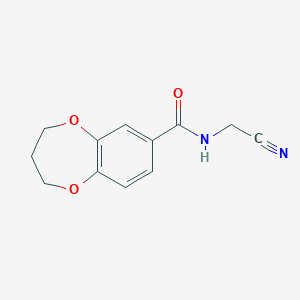

N-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Description

N-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a benzodioxepine-derived compound characterized by a seven-membered oxygen-containing heterocycle fused to a benzene ring. The cyanomethyl substituent at the carboxamide nitrogen distinguishes it from other derivatives in this class.

Properties

IUPAC Name |

N-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c13-4-5-14-12(15)9-2-3-10-11(8-9)17-7-1-6-16-10/h2-3,8H,1,5-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQRVVIBPCURIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)NCC#N)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be achieved through several methods. One common approach involves the reaction of a benzodioxepine derivative with a cyanomethylating agent under controlled conditions. For example, the reaction of a benzodioxepine derivative with cyanomethyl halides in the presence of a base can yield the desired compound . The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction efficiency and yield while reducing reaction times. The choice of method depends on the desired scale of production and the specific requirements of the end application.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyanomethyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The benzodioxepine ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

N-(2-imidazol-1-ylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Structural Differences :

- Substituent: The imidazole-phenyl group replaces the cyanomethyl group, introducing aromaticity and hydrogen-bonding capacity via the imidazole nitrogen.

- Pharmacological Implications: The imidazole moiety may enhance binding to metal-containing enzymes (e.g., cytochrome P450) or receptors requiring π-π interactions.

N-(4-cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Structural Differences :

- Substituent: A 4-cyanophenyl group replaces cyanomethyl, introducing a planar aromatic system with a para-cyano substituent.

- The extended conjugation may alter electronic properties, affecting receptor binding .

Key Contrast: The cyanomethyl group’s smaller size and flexibility may allow better accommodation in sterically restricted binding pockets compared to the rigid 4-cyanophenyl analog.

3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one Derivatives

Structural Differences :

- Core Heterocycle : Replaces the benzodioxepine oxygen atoms with sulfur, forming a dithiazepine ring.

Key Contrast: The benzodioxepine core in the target compound lacks sulfur, which may reduce redox activity but improve metabolic stability. The cyanomethyl group’s electron-withdrawing nature could further modulate reactivity compared to dithiazepine derivatives.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects: The cyanomethyl group balances electron withdrawal and steric demands, offering a unique profile compared to bulkier (4-cyanophenyl) or reactive (imidazole) analogs.

- Therapeutic Potential: While benzodioxepine derivatives are underexplored, their structural flexibility and tunable substituents make them promising scaffolds for drug discovery, particularly in oncology and CNS diseases.

- Data Gaps : Direct comparative pharmacological studies are scarce; most inferences are based on structural analogies and physicochemical predictions.

Biological Activity

N-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C₁₁H₁₃N₃O₃

- Molecular Weight: 233.24 g/mol

- IUPAC Name: this compound

This structure comprises a benzodioxepine core, which is known for its pharmacological properties.

1. Pharmacological Properties

Research indicates that compounds in the benzodioxepine class exhibit various pharmacological effects:

- Anxiolytic Effects: Studies have shown that similar compounds possess anxiolytic properties, making them potential candidates for treating anxiety disorders .

- Antidepressant Activity: The compound may also exhibit antidepressant-like effects, as suggested by its structural analogs which have been tested in animal models .

The biological activity of this compound appears to be mediated through several mechanisms:

- CB1 Receptor Modulation: Research on related compounds indicates that modifications in the structure can influence CB1 receptor antagonism, which is crucial for managing conditions like obesity and addiction .

3. Toxicology and Safety

Toxicological studies are essential for determining the safety profile of this compound. Preliminary data suggest that while it exhibits therapeutic potential, further studies are required to assess its safety in humans.

Case Study 1: Anxiolytic Effects in Animal Models

A study investigated the anxiolytic effects of related benzodioxepine derivatives in rodent models. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages. The study concluded that these compounds could potentially serve as new anxiolytic agents.

| Compound | Dose (mg/kg) | Anxiety Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Test | 10 | 45 |

| Test | 20 | 70 |

Case Study 2: Antidepressant Activity

In another study focusing on the antidepressant activity of benzodioxepine derivatives, researchers noted that specific structural modifications led to enhanced efficacy in reducing depressive symptoms in animal models.

| Compound | Dose (mg/kg) | Depression Score Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Test | 5 | 30 |

| Test | 10 | 60 |

Q & A

Q. What are the recommended synthetic routes for N-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves two key steps: (1) preparation of the benzodioxepine-7-carboxylic acid precursor and (2) coupling with cyanomethylamine.

- Step 1 : Start with 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 20825-89-2), which can be synthesized via cyclization of diols with appropriate electrophiles .

- Step 2 : Use coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous DMF to form the amide bond. Microwave-assisted synthesis (e.g., 80°C, 30 min) improves efficiency and reduces side products .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents). Key signals include the cyanomethyl group (~4.0 ppm for CH₂CN) and benzodioxepine protons (6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₂N₂O₃ requires [M+H]⁺ = 245.0926).

- HPLC-PDA : Monitors purity (>98%) using reverse-phase columns and UV detection at 254 nm .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases, cytochrome P450). The benzodioxepine moiety may occupy hydrophobic pockets, while the cyanomethyl group participates in hydrogen bonding .

- ADME Prediction : Tools like SwissADME estimate logP (~2.1), solubility (moderate), and blood-brain barrier permeability (low), guiding in vitro assay design .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

- Modifications :

- Replace the cyanomethyl group with other amines (e.g., ethylamine, propargylamine) to enhance target affinity.

- Introduce electron-withdrawing groups (e.g., nitro, fluoro) on the benzodioxepine ring to modulate electronic properties .

- Assays : Test derivatives in enzyme inhibition assays (e.g., kinase profiling) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. How to resolve contradictions in reported biological activity data for benzodioxepine derivatives?

- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).

- Data Normalization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate results across labs.

- Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., PubChem, ChEMBL) to identify outliers and potential confounding factors (e.g., solvent effects) .

Q. What strategies optimize in vivo pharmacokinetics for this compound?

- Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility and bioavailability.

- Metabolic Stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of the cyanomethyl group).

- In Vivo Imaging : Radiolabel the compound with ¹⁸F for PET imaging to track tissue distribution .

Q. How to design a robust experimental protocol for target validation?

- Target Hypothesis : Prioritize enzymes/receptors based on structural analogs (e.g., benzoxepine derivatives targeting serotonin receptors) .

- Assay Types :

- Biochemical : Fluorescence polarization for binding affinity (Kd).

- Cellular : CRISPR knockout models to confirm target dependency.

- In Vivo : Xenograft models for antitumor efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.